molecular formula C16H22N2O4 B5397990 N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B5397990
M. Wt: 306.36 g/mol
InChI Key: YVOLHCQRKGBKTD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide is a synthetic compound known for its unique spirocyclic structure

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds can have interesting properties and potential applications in various fields, including medicinal chemistry, materials science, and others. Future research could explore these possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction forms the spirocyclic core, which is then further functionalized to introduce the carboxamide group.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its spirocyclic structure is believed to play a crucial role in its bioactivity.

Comparison with Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the methoxy and methylphenyl groups.

    N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide: Similar aromatic substitution but different core structure.

Uniqueness: N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its combination of a spirocyclic core with a methoxy and methylphenyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12-3-4-14(20-2)13(11-12)17-15(19)18-7-5-16(6-8-18)21-9-10-22-16/h3-4,11H,5-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLHCQRKGBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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